Ethyl 5-cyclobutyl-5-oxovalerate
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Overview
Description
Ethyl 5-cyclobutyl-5-oxovalerate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related chemical reactions and structures that can provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the reaction of small-size cycloalkane rings with RuO4 is discussed, which is relevant to the oxidative processes that might be involved in the synthesis or transformation of compounds like ethyl 5-cyclobutyl-5-oxovalerate .
Synthesis Analysis
The synthesis of compounds related to ethyl 5-cyclobutyl-5-oxovalerate can involve various reactions. For example, the Knoevenagel condensation reaction is used to synthesize ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, which suggests that similar condensation reactions could be employed in the synthesis of ethyl 5-cyclobutyl-5-oxovalerate . Additionally, the reaction of ethyl(ethoxymethylene)cyanoacetate with 5-phenoxymethyl-2-amino-2-oxazoline indicates that ethyl 5-cyclobutyl-5-oxovalerate could potentially be synthesized through reactions involving cyanoacetate derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 5-cyclobutyl-5-oxovalerate can be determined using spectroscopy and X-ray crystallography. For instance, the structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was confirmed by X-ray diffraction studies, which crystallizes in the monoclinic crystal system . This suggests that the molecular structure of ethyl 5-cyclobutyl-5-oxovalerate could also be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving compounds related to ethyl 5-cyclobutyl-5-oxovalerate show a range of reactivities and regioselectivities. The oxidative ring opening of small-size cycloalkane rings with RuO4 indicates that ethyl 5-cyclobutyl-5-oxovalerate might undergo similar oxidative processes . Additionally, the study of regioselectivity in the reaction between ethyl(ethoxymethylene)cyanoacetate and 5-phenoxymethyl-2-amino-2-oxazoline provides insights into the possible reaction pathways and mechanisms that could be relevant for the chemical reactions of ethyl 5-cyclobutyl-5-oxovalerate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 5-cyclobutyl-5-oxovalerate are not directly discussed, the properties of related compounds can provide some context. For example, the crystalline structure and antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggest that ethyl 5-cyclobutyl-5-oxovalerate may also exhibit specific biological activities and crystalline properties . The reactivity of cycloalkane rings with RuO4 also implies that ethyl 5-cyclobutyl-5-oxovalerate could have specific reactivities under oxidative conditions .
Scientific Research Applications
For example, research on 5-oxo-6,8,11,14-eicosatetraenoic acid explores its role as a potent in vitro chemoattractant and its potential involvement in human inflammation, suggesting relevance in biomedical research focused on inflammatory diseases (Muro et al., 2003). Another study on phenylalkyloxiranecarboxylic acid derivatives, including compounds with structural similarities like ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, highlights their hypoglycemic activity, indicating potential applications in diabetes research (Eistetter & Wolf, 1982).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-cyclobutyl-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-2-14-11(13)8-4-7-10(12)9-5-3-6-9/h9H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAPZPCKTTXUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1CCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645655 |
Source
|
Record name | Ethyl 5-cyclobutyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-cyclobutyl-5-oxovalerate | |
CAS RN |
898776-15-3 |
Source
|
Record name | Ethyl δ-oxocyclobutanepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclobutyl-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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